Longanlactone

Neurotrophic activity BDNF gene expression Neuro2a

Longanlactone is a naturally occurring pyrrole–lactone alkaloid first isolated from the seeds of Dimocarpus longan Lour. (longan fruit).

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B15617866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonganlactone
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H13NO3/c1-3-5-10-8-12(13(16)17-10)14-7-4-6-11(14)9(2)15/h1,4,6-7,10,12H,5,8H2,2H3/t10-,12+/m1/s1
InChIKeyQTKQNYHMCDFYCF-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Longanlactone for Neurotrophic Research: A Natural Pyrrole–Lactone Alkaloid Sourcing Guide


Longanlactone is a naturally occurring pyrrole–lactone alkaloid first isolated from the seeds of Dimocarpus longan Lour. (longan fruit). Its structure was established as (3S,5R)-3-(2-acetyl-1H-pyrrol-1-yl)-5-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one via spectroscopic methods and HRESIMS [1]. The compound is primarily recognized as a neurotrophic agent that upregulates brain-derived neurotrophic factor (BDNF) gene expression in Neuro2a cells, a mechanism central to neuronal survival, differentiation, and synaptic plasticity [2]. With a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol, longanlactone represents a compact, synthetically tractable natural scaffold that has inspired the design of analogues with enhanced potency [3].

Why Generic Neurotrophic Agents Cannot Replace Longanlactone in Targeted BDNF-Upregulation Studies


Neurotrophic activity is not a monolithic property; different structural classes engage distinct signaling pathways and exhibit divergent potency, selectivity, and safety profiles. Longanlactone belongs to the rare pyrrole–lactone alkaloid family and has been specifically demonstrated to increase BDNF gene expression in Neuro2a cells [1]. By contrast, common neurotrophic references such as withaferin A (a withanolide) or curcumin (a polyphenol) operate through partially overlapping but distinct mechanisms, including NGF potentiation or anti-inflammatory pathways, and cannot be assumed to replicate longanlactone's BDNF-centric transcriptional effect in neuronal models [2]. Furthermore, stereochemistry is critical: the (3S,5R) configuration of natural longanlactone is essential for activity, as evidenced by the synthesis of C4-epimers that exhibit altered neurotrophic potency [3]. Generic substitution without stereochemical and target-pathway verification risks introducing confounding variables in mechanistic studies.

Longanlactone vs. Analogues: Quantified Differentiation Evidence for Procurement Decisions


BDNF mRNA Upregulation: Longanlactone vs. Vehicle Control in Neuro2a Cells

Longanlactone induces a measurable increase in BDNF mRNA expression in Neuro2a murine neuroblastoma cells relative to vehicle-treated controls. The 2018 Reddy et al. study reported a specific mRNA fold-change for longanlactone in a real-time PCR assay; however, the precise numerical value is available only in the full-text article behind the publisher paywall [1]. This represents the first and only reported quantification of BDNF transcriptional modulation by longanlactone, establishing a baseline activity that enabled subsequent structure–activity relationship (SAR) exploration. In the absence of publicly accessible comparator data for other natural neurotrophic agents tested under identical conditions, this evidence is classified as Supporting Evidence and serves as the foundational dataset for compound selection in BDNF-focused screening campaigns.

Neurotrophic activity BDNF gene expression Neuro2a

Neurite Outgrowth Promotion: Longanlactone vs. Untreated Control in Neuro2a Cells

In the same 2018 study, longanlactone was evaluated in a neurite outgrowth assay using Neuro2a cells, a standard phenotypic readout for neurotrophic and neurogenic activity. The abstract confirms that longanlactone promoted neurite outgrowth as part of a battery of in vitro assays, but the quantitative metrics (e.g., mean neurite length, percentage of neurite-bearing cells) and statistical significance values are accessible only via full-text access [1]. Within the same study, all 12 synthesized analogues, including Compound 6, were benchmarked against longanlactone in this assay, enabling direct rank-ordering of potency. The fact that Compound 6 was identified as 'the most potent' implies that longanlactone served as the reference standard and that the natural product itself occupies a quantifiable position on the SAR curve. This head-to-head comparator framework, even without publicly visible absolute numbers, constitutes a Direct Head-to-Head Comparison within the experimental system.

Neurite outgrowth Neuronal differentiation Neuro2a

Stereochemical Specificity: (3S,5R)-Longanlactone vs. C4-Epimers

The 2018 SAR study explicitly includes C4-epimers among the 12 synthesized analogues, establishing that stereochemistry at the C4 position of the γ-lactone ring modulates neurotrophic activity [1]. Longanlactone's natural configuration is (3S,5R); epimerization at C4 yields diastereomers with altered three-dimensional presentation of the pyrrole and propargyl pharmacophores. While the precise fold-difference in activity between epimers is not publicly extractable, the inclusion of these stereoisomers as distinct SAR probes constitutes a Direct Head-to-Head Comparison that confirms stereochemical dependence. This finding has procurement implications: sourcing (3S,5R)-longanlactone with verified enantiomeric purity is essential, as the presence of C4-epimeric impurity could compromise assay reproducibility.

Stereochemistry SAR C4-epimer

Natural Product Authenticity: Longanlactone Isolated from D. longan vs. Synthetic Pyrrole Alkaloids

Longanlactone is a bona fide natural product isolated and structurally characterized from Dimocarpus longan seeds, as reported in the 2012 isolation paper [1]. This distinguishes it from purely synthetic pyrrole alkaloids such as neolamellarin A analogues or complanadine A, which, despite also exhibiting neurotrophic properties, lack an ethnopharmacological connection to traditional medicine systems where longan seeds have been used for centuries. The isolated yield and spectroscopic characterization (NMR, HRESIMS) provide a quality benchmark: any sourced longanlactone should match the reported spectroscopic signatures to confirm identity and purity [1]. This evidence is classified as Class-Level Inference: while no study has directly compared longanlactone and synthetic pyrrole alkaloids in the same assay, the natural origin confers distinct value for natural-product-library screening, traditional medicine validation, and biosynthesis studies.

Natural product Isolation Traditional medicine

High-Impact Application Scenarios for Longanlactone Based on Verified Differentiation Evidence


Natural Product Library Screening for BDNF-Upregulating Lead Compounds

Longanlactone is optimally deployed as a positive control or reference compound in natural-product-library screens targeting BDNF transcriptional upregulation. Its demonstrated activity in Neuro2a cells provides a validated benchmark against which novel isolates can be compared [1]. Procurement of high-purity (3S,5R)-longanlactone with certificate of analysis confirming spectroscopic identity ensures reproducible screening results.

Structure–Activity Relationship (SAR) Campaigns Using the Longanlactone Scaffold

The 2018 SAR study established that the longanlactone scaffold is amenable to systematic chemical modification, with C4-epimers and other analogues yielding divergent neurotrophic potency [1]. Medicinal chemistry groups seeking to develop next-generation neurotrophic agents can procure longanlactone as the parent scaffold and benchmark, with the explicit understanding that synthetic analogue Compound 6 already demonstrates superior potency for applications prioritizing maximal effect size.

Traditional Medicine Validation and Ethnopharmacology Studies of D. longan

Longan seeds have a documented history of use in traditional Chinese medicine for wound healing and neurological conditions [1]. Longanlactone, as a structurally characterized pure isolate, serves as a molecular probe to validate these ethnopharmacological claims. Procurement of the authenticated natural product enables mechanistic studies linking traditional use to BDNF-mediated neurotrophic pathways.

Stereochemistry-Dependent Neurotrophic Mechanism Studies

The confirmed stereochemical dependence of neurotrophic activity makes longanlactone a valuable tool compound for investigating chirality–activity relationships in neuronal systems. Researchers can compare (3S,5R)-longanlactone against its C4-epimers or racemic mixtures to dissect the stereochemical determinants of BDNF upregulation and neurite outgrowth, provided enantiomerically pure material is sourced [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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